molecular formula C17H15FN2O2 B7498755 N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide

N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide

Cat. No.: B7498755
M. Wt: 298.31 g/mol
InChI Key: KRFKYXHQNWLGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide, also known as FL118, is a novel small-molecule compound that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mechanism of Action

The mechanism of action of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide is not fully understood, but it has been shown to target multiple molecular pathways involved in cancer cell growth and survival. This compound inhibits the activity of proteins involved in cell cycle regulation, DNA repair, and cell survival, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in preclinical studies, with no significant adverse effects observed. In addition to its anticancer activity, this compound has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its overall efficacy in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide is its broad-spectrum activity against various types of cancer. Another advantage is its low toxicity profile, which makes it a promising candidate for further development as a cancer therapy. However, one limitation of this compound is its limited solubility in water, which may impact its efficacy in vivo.

Future Directions

For N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide research include further preclinical studies to evaluate its efficacy and safety in animal models, as well as clinical trials to assess its potential as a cancer therapy in humans. Other potential future directions include the development of this compound in combination with other anticancer agents, as well as the investigation of its potential as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases.

Synthesis Methods

N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide is synthesized through a multistep process that involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The resulting compound is then reacted with 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid to form the intermediate compound. The intermediate compound is then reacted with ammonia to form this compound.

Scientific Research Applications

N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide has been extensively studied in preclinical models for its potential as an anticancer agent. It has shown efficacy in various types of cancer, including breast, lung, colon, and pancreatic cancer. This compound has been shown to be effective in inhibiting cancer cell growth and inducing apoptosis, or programmed cell death, in cancer cells.

Properties

IUPAC Name

N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-10-4-2-3-5-12(10)17(22)20-15-9-14-11(8-13(15)18)6-7-16(21)19-14/h2-5,8-9H,6-7H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFKYXHQNWLGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C3CCC(=O)NC3=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.